molecular formula C12H15ClN2O3S B2629477 N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448030-58-7

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No. B2629477
CAS RN: 1448030-58-7
M. Wt: 302.77
InChI Key: GWBOCBCWOQMEIA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Sulfinamide Synthesis and Heterocyclic Chemistry

Sulfinamides, including structures like N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, are critical in the stereoselective synthesis of amines and their derivatives. They offer a pathway to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are foundational in many natural products and therapeutically relevant compounds. This methodology provides general access to these structures, highlighting the importance of sulfinamides in medicinal chemistry and drug synthesis (Philip et al., 2020).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Compounds containing the sulfonamide moiety have been explored for their potent activity against HIV-1 as non-nucleoside reverse transcriptase inhibitors. Structural modifications to improve the efficacy of these compounds have been extensively studied, indicating the potential of sulfonamides in developing antiretroviral therapies (Famiglini & Silvestri, 2018).

Sulfonamide Drug Development

The sulfonamide group, present in many clinically used drugs, has been a focus of recent drug development efforts. Innovations include drugs like apricoxib and pazopanib, which incorporate sulfonamide groups for their significant antitumor activity. The continued exploration of sulfonamides in drug development underscores their versatility and potential in creating novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Organophosphate Exposure and Cholinesterase Inhibition

Research on reversible cholinesterase inhibitors for pretreatment against organophosphate exposure highlights the potential of sulfonamide derivatives in providing prophylactic benefits. Such studies are crucial for developing treatments that offer protection against a range of organophosphates, indicating the role of sulfonamides in addressing public health concerns related to toxic exposures (Lorke & Petroianu, 2018).

Environmental Degradation and Polyfluoroalkyl Chemicals

Investigations into the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental fate of sulfonamide-containing compounds. Understanding these degradation pathways is essential for assessing the environmental impact of sulfonamide derivatives and their potential accumulation in ecosystems (Liu & Avendaño, 2013).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-8-10(13)4-3-5-11(8)14-12(16)9-6-15(7-9)19(2,17)18/h3-5,9H,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBOCBCWOQMEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

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